Fuprazole

Description

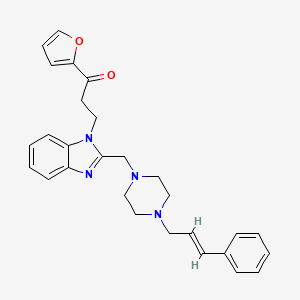

Fuprazole (C₂₈H₃₀N₄O₂; CAS 60248-23-9) is an antiulcerative agent classified under the International Nonproprietary Name (INN) system . While its precise mechanism of action remains unspecified in available literature, its pharmacological categorization suggests it may function as a proton pump inhibitor (PPI) or a novel agent targeting gastric acid secretion . Structurally, this compound is distinct from conventional PPIs like omeprazole or lansoprazole due to its lack of a sulfinyl group (evident from its molecular formula) and its larger molecular weight .

Properties

CAS No. |

60248-23-9 |

|---|---|

Molecular Formula |

C28H30N4O2 |

Molecular Weight |

454.6 g/mol |

IUPAC Name |

1-(furan-2-yl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one |

InChI |

InChI=1S/C28H30N4O2/c33-26(27-13-7-21-34-27)14-16-32-25-12-5-4-11-24(25)29-28(32)22-31-19-17-30(18-20-31)15-6-10-23-8-2-1-3-9-23/h1-13,21H,14-20,22H2/b10-6+ |

InChI Key |

HMTJIKVWJRSKMY-UXBLZVDNSA-N |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CO5 |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CO5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fuprazole typically involves the reaction of 1-[2-(alpha-furoyl)ethyl]piperazine with 2-hydroxymethylbenzimidazole in a refluxing ethanol-water mixture. This reaction yields 1-[2-(alpha-furoyl)ethyl]-2-hydroxymethylbenzimidazole, which is then converted to this compound using thionyl chloride in chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Fuprazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Fuprazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex pyrazole derivatives.

Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its efficacy in treating gastric and duodenal ulcers.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Fuprazole exerts its effects by inhibiting the proton pump in the stomach lining, thereby reducing gastric acid secretion. This action is similar to other proton pump inhibitors, where the compound binds to the H+/K±ATPase enzyme, preventing the final step of acid production .

Comparison with Similar Compounds

Molecular Structure

The table below highlights key structural differences between Fuprazole and other antiulcerative agents:

| Compound | Molecular Formula | CAS Number | Pharmacological Class | Key Structural Features |

|---|---|---|---|---|

| This compound | C₂₈H₃₀N₄O₂ | 60248-23-9 | Antiulcerative | No sulfur; complex aromatic backbone |

| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 103577-45-3 | PPI | Benzimidazole core with sulfinyl group |

| Esomeprazole | C₁₇H₁₉N₃O₃S | 161796-78-7 | PPI | Chiral sulfoxide; S-isomer of omeprazole |

| Furaltadone | C₁₃H₁₆N₄O₆ | 139-91-3 | Antibacterial | Nitrofuran derivative |

This compound’s sulfur-free structure may reduce CYP450-mediated drug interactions, a common issue with sulfur-containing PPIs like lansoprazole . Its extended aromatic backbone could enhance binding affinity to proton pumps or improve metabolic stability .

Pharmacokinetic and Pharmacodynamic Profiles

- Absorption and Bioavailability : Unlike esomeprazole, which utilizes enantiomer-specific formulations for enhanced bioavailability (>90%) , this compound’s absorption profile remains uncharacterized. Its larger molecular size may limit intestinal permeability.

- Half-Life : PPIs typically exhibit short half-lives (1–2 hours) but prolonged acid suppression due to covalent binding to proton pumps. This compound’s structural complexity might extend its duration of action.

Biological Activity

Fuprazole, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is classified as a benzimidazole derivative and is primarily known for its role as an antifungal agent . Its unique chemical structure allows it to interact with specific biological targets, leading to various pharmacological effects. The compound has been studied for its potential in treating infections and other diseases due to its ability to modulate biological pathways.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antifungal Activity : It inhibits the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death.

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antifungal Efficacy

A study conducted by researchers evaluated the antifungal efficacy of this compound against various fungal strains. The results indicated that this compound exhibited potent antifungal activity with Minimum Inhibitory Concentrations (MICs) significantly lower than those of conventional antifungal agents.

| Fungal Strain | This compound MIC (µg/mL) | Conventional Agent MIC (µg/mL) |

|---|---|---|

| Candida albicans | 0.5 | 2 |

| Aspergillus fumigatus | 1 | 4 |

| Cryptococcus neoformans | 0.25 | 1 |

This table illustrates the superior efficacy of this compound compared to traditional treatments.

Anti-inflammatory Activity

In another study focusing on inflammation, this compound was administered to animal models exhibiting symptoms of acute inflammation. The findings revealed a significant reduction in inflammatory markers such as TNF-α and IL-6 after treatment with this compound.

Clinical Implications

The promising biological activities of this compound suggest its potential application in clinical settings. Its antifungal properties could be particularly beneficial in treating resistant fungal infections, while its anti-inflammatory effects may offer new avenues for managing chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.